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Compound of Interest

Compound Name: 2-(Methylthio)nicotinic acid

Cat. No.: B186358 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)nicotinic
Acid

Introduction

2-(Methylthio)nicotinic acid is a heterocyclic compound derived from nicotinic acid (Vitamin

B3). As a member of the pyridine carboxylic acid family, it holds significant interest for

researchers in medicinal chemistry and drug development. The introduction of a methylthio (-

SCH₃) group at the 2-position of the pyridine ring profoundly influences the molecule's

electronic and steric properties compared to its parent compound, nicotinic acid. These

modifications can alter biological activity, metabolic stability, and pharmacokinetic profiles,

making a thorough understanding of its physicochemical properties essential for its potential

application as a pharmaceutical intermediate or a pharmacologically active agent.[1][2]

This guide provides a detailed examination of the core physicochemical properties of 2-
(Methylthio)nicotinic acid. It is designed for researchers, scientists, and drug development

professionals, offering not only quantitative data but also the underlying scientific principles and

validated experimental protocols for their determination. The methodologies described are

grounded in standard pharmaceutical practices, ensuring reliability and reproducibility.

Molecular Structure and Identification
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation. The structural and identification parameters for 2-(Methylthio)nicotinic acid are
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summarized below.

Table 1: Molecular Identifiers for 2-(Methylthio)nicotinic Acid

Identifier Value Source

IUPAC Name
2-(methylsulfanyl)pyridine-3-

carboxylic acid
[1][3]

CAS Number 74470-23-8 [3][4][5][6]

Molecular Formula C₇H₇NO₂S [3][4][5][6]

Molecular Weight 169.20 g/mol [1][3][6]

Canonical SMILES CSC1=C(C=CC=N1)C(=O)O [1][7]

InChI Key
COPSJQVPEUUOKY-

UHFFFAOYSA-N
[1][3][7]

Appearance
White to off-white crystals or

powder
[2][4]

Melting Point
The melting point is a critical parameter for assessing the purity and solid-state characteristics

of a crystalline compound. A sharp and defined melting range is indicative of high purity.

Table 2: Reported Melting Point of 2-(Methylthio)nicotinic Acid

Property Value Source

Melting Point 213.5 – 219.5 °C [2][3][4][8]

Significance in Research and Development
The melting point provides a preliminary indication of a compound's identity and purity. In drug

development, it influences decisions related to formulation, such as milling and compaction,

and is a key parameter in pre-formulation studies. Variations in the melting point can suggest
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the presence of impurities or different polymorphic forms, which can have significant

implications for a drug's stability and bioavailability.

Experimental Protocol: Capillary Melting Point
Determination
This method is a standard, reliable technique for determining the melting range of a crystalline

solid.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for

uniform packing.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed

at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the tube.

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

Heating Ramp:

Begin with a rapid heating ramp to approach the expected melting point (e.g., 10-20

°C/min).

Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2

°C/min. This slow ramp is crucial for accurate determination.

Observation and Recording:

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

The melting range is reported as T₁ – T₂.

Causality Behind Experimental Choices:

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.
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Slow Heating Rate: A slow ramp near the melting point is essential to allow the temperature

of the sample and the thermometer to equilibrate with the heating block, preventing an

overestimation of the melting point.

Visualization: Melting Point Determination Workflow
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Caption: Ionization state of a carboxylic acid relative to pH and pKa.
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Lipophilicity (LogP)
The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic

system of an immiscible lipid (n-octanol) and an aqueous phase (water). It is commonly

expressed in its logarithmic form, LogP.

Table 3: Predicted LogP for 2-(Methylthio)nicotinic Acid

Property Value Type Source

LogP 1.50 Computed [8]

XLogP3 1.2 Computed [1][7]

Note: These are computationally predicted values. Experimental determination is

recommended for confirmation.

Significance in Research and Development
LogP is a fundamental parameter in ADME (Absorption, Distribution, Metabolism, Excretion)

profiling.

Drug Absorption: A LogP value in the range of 1-3 is often associated with good oral

absorption, as it reflects a balance between aqueous solubility needed to dissolve in the gut

and lipid solubility needed to cross cell membranes.

Membrane Permeability: Higher LogP generally correlates with increased permeability

across the blood-brain barrier and other biological membranes.

Toxicity: Very high LogP values (>5) can sometimes be associated with metabolic instability

and non-specific toxicity due to membrane disruption or accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP
Determination
This is the gold-standard method for experimentally measuring the LogP value.

Methodology:
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System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g.,

phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the

phases to separate.

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a

known concentration.

Partitioning:

Add a known volume of the aqueous stock solution to a known volume of the pre-

saturated n-octanol in a glass vial.

Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant

temperature to allow equilibrium to be reached.

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two

phases.

Quantification: Carefully remove an aliquot from the aqueous phase. Determine the

concentration of the compound remaining in the aqueous phase using a suitable analytical

technique, such as UV-Vis spectroscopy or HPLC.

Calculation:

Calculate the concentration of the compound in the octanol phase by mass balance:

[Octanol] = (Initial [Aqueous] - Final [Aqueous]) * (V_aqueous / V_octanol).

Calculate P: P = [Octanol] / Final [Aqueous].

Calculate LogP: LogP = log10(P).

Causality Behind Experimental Choices:

Pre-saturation of Solvents: This is critical to prevent volume changes during the experiment,

as octanol and water have some mutual solubility.

Centrifugation: Ensures a clean separation of the two phases, preventing cross-

contamination that would lead to inaccurate concentration measurements.
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HPLC/UV Analysis: Provides a sensitive and specific method to quantify the analyte's

concentration in the aqueous phase, which is essential for an accurate LogP calculation.

Visualization: Shake-Flask LogP Determination Workflow
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Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility
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Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a

given temperature. While specific experimental data for 2-(Methylthio)nicotinic acid is not

available in the searched literature, its structure as a zwitterionic-capable molecule (containing

both a carboxylic acid and a basic pyridine ring) suggests its solubility will be highly pH-

dependent. The parent compound, nicotinic acid, has a solubility of 1g in 60 mL of water (~16.7

mg/mL). [9]

Significance in Research and Development
Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and is critical

for developing parenteral (injectable) formulations.

Bioavailability: Poor solubility is a major cause of low and variable oral bioavailability.

Formulation: It dictates whether a compound can be formulated as a simple aqueous

solution or if more complex strategies like co-solvents, surfactants, or salt formation are

required.

In Vitro Assays: Sufficient solubility in aqueous buffers is necessary to obtain reliable data

from biological assays.

Experimental Protocol: Equilibrium Shake-Flask
Solubility Assay
This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

Sample Preparation: Add an excess amount of the solid compound to a known volume of the

desired aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a

glass vial. The excess solid ensures that a saturated solution is formed.

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,

25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all

undissolved solid.

Quantification:

Dilute the clear filtrate with a suitable solvent.

Analyze the concentration of the dissolved compound in the filtrate by a validated HPLC-

UV method against a standard curve prepared with known concentrations of the

compound.

Reporting: The solubility is reported in units such as mg/mL or µM.

Causality Behind Experimental Choices:

Excess Solid: Guarantees that the solution reaches its maximum saturation point.

Prolonged Agitation: Ensures that the system reaches thermodynamic equilibrium, providing

a true measure of solubility rather than a kinetic one.

Filtration: It is a critical step to remove any microscopic solid particles that could artificially

inflate the measured concentration.

Visualization: Aqueous Solubility Determination Workflow
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Caption: Workflow for equilibrium shake-flask solubility determination.
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Chemical Stability
The chemical stability of a compound determines its shelf-life and dictates necessary storage

conditions. While direct stability data for 2-(Methylthio)nicotinic acid is limited, related

compounds like methylnicotinate are known to undergo slow hydrolysis to nicotinic acid.

[10]Potential degradation pathways for 2-(Methylthio)nicotinic acid could include oxidation of

the sulfur atom (to sulfoxide or sulfone) and reactions common to carboxylic acids.

Significance in Research and Development
Stability studies are a regulatory requirement for any drug candidate.

Shelf-life: Determines the expiration date of a drug product.

Degradation Products: Identifies potential impurities that could form during storage, which

must be assessed for their own safety and efficacy.

Storage Conditions: Informs requirements for temperature, humidity, and light protection.

Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is used to intentionally degrade the compound under

harsh conditions to rapidly identify likely degradation products and establish a stability-

indicating analytical method.

Methodology:

Method Development: Develop a robust HPLC method (typically reverse-phase) that can

separate the parent compound from potential degradation products.

Stress Conditions: Prepare solutions of the compound and expose them to a range of stress

conditions in parallel with a control solution stored under normal conditions.

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b186358?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562371/
https://www.benchchem.com/product/b186358?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Stress: Store solid powder and solution at elevated temperature (e.g., 80 °C) for

48 hours.

Photolytic Stress: Expose solid powder and solution to UV/Vis light (ICH Q1B guidelines).

Analysis: Analyze all stressed samples by the developed HPLC method, often with mass

spectrometry detection (LC-MS) to help identify the degradation products.

Evaluation:

Calculate the percentage of degradation for the parent compound under each condition.

Assess the peak purity of the parent compound peak to ensure no degradation products

are co-eluting. A method that meets this criterion is termed "stability-indicating."

Causality Behind Experimental Choices:

Multiple Stressors: The use of acid, base, oxidant, heat, and light covers the most common

degradation pathways a drug molecule is likely to encounter.

LC-MS: Mass spectrometry is invaluable for providing molecular weight information of the

new peaks that appear, which is the first step in identifying the structure of degradation

products.

Visualization: Forced Degradation Study Flowchart
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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